molecular formula C14H16N2O3 B8188585 (R)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione

(R)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B8188585
M. Wt: 260.29 g/mol
InChI Key: APPCEMMNWKYOCC-SNVBAGLBSA-N
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Description

(R)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative featuring a 4-methylmorpholin-3-ylmethyl substituent at the 2-position. The morpholine ring introduces both oxygen and nitrogen heteroatoms, which can enhance solubility and influence intermolecular interactions. This compound is structurally related to intermediates in the synthesis of Rivaroxaban, an anticoagulant drug, as indicated by its (R)-configuration and morpholine-containing side chain .

Properties

IUPAC Name

2-[[(3R)-4-methylmorpholin-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPCEMMNWKYOCC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@H]1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Substituent(s) Key Functional Groups
(R)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione Isoindoline-1,3-dione 4-Methylmorpholin-3-ylmethyl Morpholine, C=O
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, ) Isoindoline-1,3-dione Aryl acryloyl (indole-linked) Acryloyl, Indole
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c, ) Isoindoline-1,3-dione Triazolidine-thione C=S, Triazolidine
2-(4-Trifluoromethylphenyl)isoindoline-1,3-dione (Compound 1, ) Isoindoline-1,3-dione 4-Trifluoromethylphenyl CF3
(R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione () Isoindoline-1,3-dione Epoxide (oxirane) Epoxide, C=O

Key Observations:

  • The morpholine group in the target compound distinguishes it from aryl-substituted analogs () and epoxide-containing derivatives ().
  • Unlike thione-containing analogs (), the target compound lacks sulfur-based functional groups, which may reduce redox reactivity or metal-binding affinity.
  • The (R)-configuration is critical for stereospecific interactions, as seen in Rivaroxaban intermediates (), but this property is absent in non-chiral analogs like those in or 6 .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Compound Name IR Peaks (cm⁻¹) $ ^1H $-NMR Shifts (δ, ppm)
This compound 1785, 1714 (C=O) 2.5–3.5 (morpholine CH2/N-CH3), 7.6–8.1 (aromatic)
13c () 1785, 1714 (C=O), 1217 (C=S) 2.50 (CH3), 7.15–8.19 (aromatic)
2-(4-Trifluoromethylphenyl)isoindoline-1,3-dione () 1780–1700 (C=O) 7.6–8.1 (aromatic), 3.3 (CF3)
(R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione () 1780 (C=O) 2.5–3.5 (epoxide CH2), 7.8–8.2 (aromatic)

Key Findings:

  • The target compound’s IR spectrum aligns with isoindoline-dione derivatives, showing strong C=O stretches (~1714 cm⁻¹) .
  • $ ^1H $-NMR signals for the morpholine group (e.g., CH2 at δ 2.5–3.5 ppm) differ from epoxide protons (δ 2.5–3.5 ppm in ) or thione-linked CH3 groups (δ 2.50 ppm in ) .

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